1H-Benzotriazole-1-methanol, with the chemical formula C₇H₇N₃O and a molecular weight of 149.15 g/mol, is a derivative of benzotriazole. It is characterized by a hydroxymethyl group attached to the benzotriazole framework, which enhances its solubility and reactivity in various chemical environments. The compound is often referred to by its synonym, 1-(Hydroxymethyl)benzotriazole, and it exhibits significant physicochemical properties, including high gastrointestinal absorption and moderate lipophilicity, indicated by its log partition coefficient values ranging from 0.23 to 1.4 .
BTM's primary application in scientific research lies in its ability to act as a:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The synthesis of 1H-benzotriazole-1-methanol typically involves straightforward methods:
Alternative synthetic routes may also exist but are less documented in current literature.
1H-Benzotriazole-1-methanol has several applications across different fields:
These applications underscore its significance in both industrial and research contexts.
Interaction studies involving 1H-benzotriazole-1-methanol focus on its reactivity with other compounds and biological systems. Notably:
Further research into these interactions could reveal more about its potential therapeutic applications.
Several compounds share structural similarities with 1H-benzotriazole-1-methanol. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Methyl-1H-benzotriazole | 120321-72-4 | 0.79 | Methyl group substitution enhances lipophilicity |
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | 103755-58-4 | 0.68 | Incorporates a phenyl group which alters reactivity |
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid | 155085-55-5 | 0.54 | Contains a carboxylic acid group for enhanced solubility |
2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine hydrochloride | 2690-84-8 | 0.83 | Amino functionalization provides different reactivity |
This comparison illustrates how each compound's unique substituents influence their properties and potential applications.
Irritant